(2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one
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Overview
Description
(2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one: is a chiral cyclobutanone derivative. Cyclobutanones are four-membered ring ketones that are of interest in organic chemistry due to their strained ring structure, which makes them reactive intermediates in various chemical reactions. The presence of the tert-butylphenyl group adds steric bulk and influences the compound’s reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one typically involves the following steps:
Cyclobutanone Formation: The cyclobutanone ring can be formed through [2+2] cycloaddition reactions or via intramolecular cyclization of suitable precursors.
Introduction of the tert-Butylphenyl Group: This can be achieved through Friedel-Crafts acylation or alkylation reactions, where the tert-butylphenyl group is introduced to the cyclobutanone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one:
Chemistry: As a reactive intermediate in organic synthesis.
Biology: Potential use in studying enzyme-catalyzed reactions involving cyclobutanones.
Medicine: Investigation of its biological activity and potential therapeutic uses.
Industry: Use in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one would depend on its specific interactions with molecular targets. Generally, cyclobutanones can act as electrophiles in reactions with nucleophiles, and the tert-butylphenyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound without the tert-butylphenyl group.
(2S)-2-Phenylcyclobutan-1-one: Similar structure but with a phenyl group instead of a tert-butylphenyl group.
(2S)-2-(4-Methylphenyl)cyclobutan-1-one: Similar structure with a methylphenyl group.
Uniqueness
The presence of the tert-butylphenyl group in (2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one adds steric bulk, which can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it unique compared to simpler cyclobutanone derivatives.
Properties
CAS No. |
918831-67-1 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(2S)-2-(4-tert-butylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C14H18O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(12)15/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
InChI Key |
LLNHPYGEORRVFL-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCC2=O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCC2=O |
Origin of Product |
United States |
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